molecular formula C11H15NO2S B13188078 5-(4-Methoxypiperidin-1-yl)thiophene-2-carbaldehyde

5-(4-Methoxypiperidin-1-yl)thiophene-2-carbaldehyde

Cat. No.: B13188078
M. Wt: 225.31 g/mol
InChI Key: VYUAISZGNYRDKZ-UHFFFAOYSA-N
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Description

5-(4-Methoxypiperidin-1-yl)thiophene-2-carbaldehyde is a heterocyclic compound that features a thiophene ring substituted with a methoxypiperidine group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxypiperidin-1-yl)thiophene-2-carbaldehyde typically involves the condensation of 4-methoxypiperidine with thiophene-2-carbaldehyde. The reaction is usually carried out under mild conditions, often in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxypiperidin-1-yl)thiophene-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxypiperidine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Various nucleophiles, often in the presence of a base

Major Products

    Oxidation: 5-(4-Methoxypiperidin-1-yl)thiophene-2-carboxylic acid

    Reduction: 5-(4-Methoxypiperidin-1-yl)thiophene-2-methanol

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used

Scientific Research Applications

5-(4-Methoxypiperidin-1-yl)thiophene-2-carbaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 5-(4-Methoxypiperidin-1-yl)thiophene-2-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary, but it often involves binding to active sites or altering the function of target proteins.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carbaldehyde: Lacks the methoxypiperidine group, making it less complex.

    4-Methoxypiperidine: Does not contain the thiophene ring or aldehyde group.

    5-(4-Hydroxypiperidin-1-yl)thiophene-2-carbaldehyde: Similar structure but with a hydroxyl group instead of a methoxy group.

Uniqueness

5-(4-Methoxypiperidin-1-yl)thiophene-2-carbaldehyde is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H15NO2S

Molecular Weight

225.31 g/mol

IUPAC Name

5-(4-methoxypiperidin-1-yl)thiophene-2-carbaldehyde

InChI

InChI=1S/C11H15NO2S/c1-14-9-4-6-12(7-5-9)11-3-2-10(8-13)15-11/h2-3,8-9H,4-7H2,1H3

InChI Key

VYUAISZGNYRDKZ-UHFFFAOYSA-N

Canonical SMILES

COC1CCN(CC1)C2=CC=C(S2)C=O

Origin of Product

United States

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